molecular formula C12H22O3 B13995435 2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid CAS No. 5445-39-6

2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid

Cat. No.: B13995435
CAS No.: 5445-39-6
M. Wt: 214.30 g/mol
InChI Key: IVFRQLCTNLNXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid is a chemical compound with the molecular formula C12H22O3 It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often include:

    Temperature: Moderate temperatures (0-50°C) to control the reaction rate.

    Solvent: Solvents like dichloromethane or chloroform are commonly used.

    Catalysts: Catalysts such as m-chloroperbenzoic acid (m-CPBA) can be employed to facilitate the epoxidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques like distillation and crystallization are often utilized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions where the oxirane ring is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Diols: From the opening of the oxirane ring.

    Alcohols: From the reduction of the carboxylic acid group.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Heptyl-5-hexylfuran-3-carboxylic acid: Another compound with a similar heptyl chain but different functional groups.

    3,3-Dimethyloxirane-2-carboxylic acid: Lacks the heptyl chain but has a similar oxirane and carboxylic acid structure.

Uniqueness

2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid is unique due to its specific combination of an oxirane ring, a carboxylic acid group, and a heptyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

5445-39-6

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

2-heptyl-3,3-dimethyloxirane-2-carboxylic acid

InChI

InChI=1S/C12H22O3/c1-4-5-6-7-8-9-12(10(13)14)11(2,3)15-12/h4-9H2,1-3H3,(H,13,14)

InChI Key

IVFRQLCTNLNXCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(C(O1)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.